molecular formula C5H5F3N2O B2398969 [3-(Trifluoromethyl)-1,2-oxazol-4-yl]methanamine CAS No. 1492412-95-9

[3-(Trifluoromethyl)-1,2-oxazol-4-yl]methanamine

Cat. No.: B2398969
CAS No.: 1492412-95-9
M. Wt: 166.103
InChI Key: NVOGDGXLTUISBZ-UHFFFAOYSA-N
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Description

[3-(Trifluoromethyl)-1,2-oxazol-4-yl]methanamine: is a chemical compound characterized by the presence of a trifluoromethyl group attached to an oxazole ring, which is further connected to a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of trifluoromethylation reagents such as CF₃SO₂Na under metal-free conditions . The reaction conditions are generally mild, and the desired product can be obtained in good yields.

Industrial Production Methods

Industrial production of [3-(Trifluoromethyl)-1,2-oxazol-4-yl]methanamine may involve scalable synthetic routes that ensure high efficiency and yield. The use of continuous flow reactors and automated synthesis platforms can enhance the production process, making it more cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

[3-(Trifluoromethyl)-1,2-oxazol-4-yl]methanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines and other reduced products.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens. The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures and pressures to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions include trifluoromethylated oxazoles, amines, and substituted oxazoles. These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.

Scientific Research Applications

[3-(Trifluoromethyl)-1,2-oxazol-4-yl]methanamine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of [3-(Trifluoromethyl)-1,2-oxazol-4-yl]methanamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and stability, allowing it to effectively interact with biological membranes and proteins. The oxazole ring can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to [3-(Trifluoromethyl)-1,2-oxazol-4-yl]methanamine include:

Uniqueness

The uniqueness of this compound lies in its specific combination of a trifluoromethyl group and an oxazole ring, which imparts distinct chemical and biological properties. This combination makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and materials.

Properties

IUPAC Name

[3-(trifluoromethyl)-1,2-oxazol-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F3N2O/c6-5(7,8)4-3(1-9)2-11-10-4/h2H,1,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVOGDGXLTUISBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NO1)C(F)(F)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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